molecular formula C15H16N2O2 B053272 14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one CAS No. 117643-92-2

14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

Cat. No. B053272
CAS RN: 117643-92-2
M. Wt: 256.3 g/mol
InChI Key: YUGOBIIPTLOSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one, commonly known as DOTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DOTMA is a polycationic compound that is commonly used as a transfection reagent in gene therapy due to its ability to efficiently deliver nucleic acids into cells.

Mechanism of Action

DOTMA works by forming complexes with nucleic acids, which are then taken up by cells through endocytosis. Once inside the cell, the complex is released from the endosome and the nucleic acid is released into the cytoplasm. The nucleic acid then undergoes transcription and translation to produce the desired protein.
Biochemical and Physiological Effects:
DOTMA has been shown to have low toxicity and is well-tolerated by cells. However, it can cause some cellular damage if used at high concentrations. DOTMA has also been shown to induce an immune response in some cases, which can limit its effectiveness as a transfection reagent. Additionally, DOTMA can cause some cellular stress, which can affect the viability and functionality of cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DOTMA is its ability to efficiently deliver nucleic acids into cells. It is also relatively easy to use and has a low cost compared to other transfection reagents. However, DOTMA has some limitations, such as its potential to induce an immune response and cause cellular damage at high concentrations. Additionally, DOTMA is not effective for all cell types and nucleic acid types, and its effectiveness can vary depending on the experimental conditions.

Future Directions

There are several future directions for the use of DOTMA in scientific research. One area of interest is the development of new formulations of DOTMA that can improve its efficiency and reduce its toxicity. Another area of interest is the use of DOTMA in combination with other transfection reagents to improve its effectiveness. Additionally, there is a need for more research to investigate the long-term effects of DOTMA on cells and to understand its mechanism of action in more detail.

Synthesis Methods

DOTMA is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trimethylpyridine with ethyl chloroformate to produce a pyridinium salt. This salt is then reacted with 1,2-diaminoethane to produce a bis-pyridinium salt. The final step involves the reaction of the bis-pyridinium salt with dimethyl acetylenedicarboxylate to produce DOTMA.

Scientific Research Applications

DOTMA has been extensively used in scientific research as a transfection reagent. Transfection is the process of introducing foreign genetic material into cells. DOTMA is used to deliver nucleic acids such as plasmid DNA, siRNA, and mRNA into cells for gene therapy. DOTMA has been shown to efficiently deliver nucleic acids into cells and has been used in various research studies to investigate gene function and disease mechanisms.

properties

CAS RN

117643-92-2

Product Name

14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

14,14-dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

InChI

InChI=1S/C15H16N2O2/c1-15(2)13-7-10-9-5-3-4-6-11(9)16-12(10)8-17(13)14(18)19-15/h3-6,13,16H,7-8H2,1-2H3

InChI Key

YUGOBIIPTLOSLE-UHFFFAOYSA-N

SMILES

CC1(C2CC3=C(CN2C(=O)O1)NC4=CC=CC=C34)C

Canonical SMILES

CC1(C2CC3=C(CN2C(=O)O1)NC4=CC=CC=C34)C

synonyms

1H,3H-Oxazolo[3,4:1,6]pyrido[3,4-b]indol-3-one, 5,6,11,11a-tetrahydro-1,1-dimethyl-

Origin of Product

United States

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